molecular formula C22H26N6O2S B1605448 Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- CAS No. 72968-82-2

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-

Cat. No.: B1605448
CAS No.: 72968-82-2
M. Wt: 438.5 g/mol
InChI Key: DYOVEOOVFVMXAP-UHFFFAOYSA-N
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Description

Discovery and Development of Methanesulfonamide Azo Dyes

The historical foundation for methanesulfonamide azo dyes can be traced to the groundbreaking work of Gerhard Domagk in the early 1930s, which established the therapeutic potential of sulfonamide-containing azo compounds. Domagk's discovery of prontosil, an azo dye derived from sulfonamides, marked a watershed moment in both medicinal chemistry and synthetic dye development. Working at the Bayer Laboratories of IG Farben conglomerate in Germany, Domagk identified prontosil as an effective treatment for infections caused by Streptococcus pyogenes, demonstrating that azo dyes with sulfonamide moieties could exhibit significant biological activity. This discovery not only revolutionized antimicrobial therapy but also opened new avenues for the synthesis of complex azo-sulfonamide compounds with specialized properties.

The subsequent research by the Institut Pasteur group, led by J. Tréfouël and colleagues, revealed the crucial mechanism underlying the activity of these compounds. Their work demonstrated that prontosil underwent metabolic cleavage of the azo bond, releasing sulfanilamide as the active component. This finding established a fundamental understanding of how azo-sulfonamide compounds could be designed as prodrugs or specialized materials, with the azo linkage serving as a cleavable bond that could be activated under specific conditions. The metabolic conversion of prontosil into sulfanilamide represented one of the first documented cases of bioactivation rather than detoxication, fundamentally changing the understanding of drug metabolism and opening new possibilities for compound design.

The development of methanesulfonamide azo dyes built upon these foundational discoveries, incorporating more sophisticated aromatic substitution patterns and functional groups. The introduction of dicyano substituents and dipropylamino groups represented advances in synthetic methodology that allowed for fine-tuning of both chemical stability and functional properties. These structural modifications enabled the creation of compounds with enhanced solubility characteristics, improved light absorption properties, and greater chemical stability compared to earlier azo-sulfonamide derivatives.

Classification within Azo Sulfonamide Family

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- belongs to a specialized category within the broader azo dye classification system, specifically as a monoazo compound containing both sulfonamide and cyano functional groups. Azo dyes represent the largest production volume in dye chemistry, accounting for more than 60% of total dye production and approximately 70% of all industrial dyes. These compounds are characterized by the presence of the azo functional group (-N=N-), which serves as the chromophore responsible for their distinctive coloration properties.

Within the azo dye classification hierarchy, this compound falls under the category of substituted monoazo dyes, distinguished by the presence of a single azo linkage connecting two aromatic ring systems. The sulfonamide component places it within the specialized subset of azo-sulfonamide compounds, which combine the chromophoric properties of azo linkages with the chemical reactivity and biological activity associated with sulfonamide groups. The incorporation of cyano groups at the 2,6-positions of the methylphenyl ring system further classifies this compound as a polysubstituted aromatic azo dye, where multiple electron-withdrawing groups influence both the electronic properties and chemical behavior of the molecule.

The dipropylamino substitution pattern represents another important classification feature, placing this compound among tertiary amine-substituted azo dyes. This structural characteristic significantly influences the compound's solubility properties, electronic absorption characteristics, and potential for forming complexes with various substrates. The presence of both electron-donating (dipropylamino) and electron-withdrawing (cyano, sulfonamide) groups creates a push-pull electronic system that enhances the compound's chromophoric properties and provides opportunities for fine-tuning its optical characteristics.

Significance in Dye Chemistry and Materials Science

The significance of methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- in dye chemistry stems from its unique combination of structural features that enable specialized applications in printing and inkjet technologies. The compound has been identified as having potential use as a colorant for inks, inkjet formulations, and printing applications, where its specific molecular architecture provides advantages over simpler azo dyes. The presence of multiple functional groups allows for enhanced interactions with various substrates and improved performance characteristics in commercial applications.

In materials science, this compound represents an important example of molecular design principles that combine chromophoric activity with chemical stability. The strategic placement of cyano groups provides enhanced thermal stability and resistance to photodegradation, which are crucial properties for long-term applications in printing and materials. The sulfonamide functionality contributes to improved adhesion properties and compatibility with various polymer matrices, expanding the range of potential applications in advanced materials systems.

The compound's molecular architecture also demonstrates the sophisticated level of control achievable in modern synthetic dye chemistry. The ability to incorporate multiple functional groups with distinct electronic properties allows for precise tuning of absorption spectra, solubility characteristics, and chemical reactivity. This level of molecular engineering represents a significant advancement from early azo dyes, which typically featured simpler substitution patterns and more limited functional diversity.

Recent research has highlighted the importance of azo-sulfonamide compounds in developing new approaches to materials degradation and environmental remediation. Studies have shown that sulfonated azo dyes, including compounds structurally related to methanesulfonamide derivatives, play crucial roles in evaluating macromolecularly oriented protein substrates and understanding complex formation mechanisms. These applications demonstrate the continued relevance of this compound class in advancing both fundamental understanding and practical applications in materials science.

Nomenclature Systems and Common Identifiers

The nomenclature of methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- reflects the complexity of its molecular structure and the various naming conventions employed across different chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry name provides the most precise structural description: N-[2-[(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide. This nomenclature explicitly identifies each functional group and their positions within the molecular framework, enabling unambiguous identification of the compound's structure.

Properties

IUPAC Name

N-[2-[(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H26N6O2S/c1-5-9-28(10-6-2)19-7-8-20(21(13-19)27-31(4,29)30)25-26-22-17(14-23)11-16(3)12-18(22)15-24/h7-8,11-13,27H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVEOOVFVMXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072690
Record name N-(2-((2,6-Dicyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
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Molecular Weight

438.5 g/mol
Source PubChem
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CAS No.

72968-82-2
Record name N-[2-[2-(2,6-Dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide
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Record name Methanesulfonamide, N-(2-(2-(2,6-dicyano-4-methylphenyl)diazenyl)-5-(dipropylamino)phenyl)-
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Record name Methanesulfonamide, N-[2-[2-(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]-
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Record name N-(2-((2,6-Dicyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
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Record name N-[2-[(2,6-dicyano-p-tolyl)azo]-5-(dipropylamino)phenyl]methanesulphonamide
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Preparation Methods

Preparation of the Azo Intermediate

  • Diazotization and Azo Coupling:
    The synthesis begins with the diazotization of an aromatic amine precursor (often a 2,6-dicyano-4-methyl aniline derivative). This diazonium salt is then coupled with a substituted aniline containing the dipropylamino group at the 5-position. This step generates the azo linkage essential for the chromophore.

Introduction of the Methanesulfonamide Group

  • Sulfonamide Formation:
    The amino group on the azo-coupled aromatic ring is then reacted with methanesulfonyl chloride (CH3SO2Cl) under controlled conditions, typically in the presence of a base such as triethylamine or pyridine, to form the methanesulfonamide moiety. This step is critical for introducing the sulfonamide functionality, which influences solubility and binding properties.

Detailed Preparation Procedure (Literature-Based)

Step Reagents and Conditions Description
1 Aromatic amine (2,6-dicyano-4-methylaniline), NaNO2, HCl, 0-5°C Diazotization to form diazonium salt
2 Coupling partner: 5-(dipropylamino)aniline, pH 8-10 buffer Azo coupling to form azo dye intermediate
3 Methanesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Sulfonamide formation by reaction with amino group
4 Purification by recrystallization or preparative HPLC Isolation of pure methanesulfonamide derivative

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC):
    The compound can be purified and analyzed using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility. Columns with small particle sizes (3 µm) enable fast and efficient separation, suitable for both analytical and preparative scales.

  • Spectroscopic Characterization:
    UV-Vis spectroscopy confirms the azo chromophore, while NMR and mass spectrometry validate the structural integrity of the methanesulfonamide and dipropylamino substituents.

Research Findings and Optimization Notes

  • Reaction Yields and Purity:
    The azo coupling step is sensitive to pH and temperature, requiring careful control to maximize yield and minimize side reactions. The sulfonamide formation proceeds efficiently at low temperatures to avoid decomposition or overreaction.

  • Solvent and Base Selection:
    Dichloromethane or similar inert solvents are preferred for sulfonamide formation. Triethylamine is commonly used as a base to neutralize HCl generated during the reaction, improving reaction efficiency.

  • Scalability:
    The described synthetic route is amenable to scale-up with appropriate control of reaction parameters, making it suitable for industrial or research-scale production.

Summary Table: Preparation Methods Overview

Preparation Step Key Reagents Conditions Purpose Notes
Diazotization Aromatic amine, NaNO2, HCl 0-5°C, acidic Generate diazonium salt Temperature control critical
Azo Coupling Diazonium salt, 5-(dipropylamino)aniline pH 8-10, aqueous buffer Form azo linkage pH affects coupling efficiency
Sulfonamide Formation Methanesulfonyl chloride, base 0-25°C, organic solvent Introduce methanesulfonamide group Base neutralizes HCl byproduct
Purification Reverse-phase HPLC or recrystallization Room temp or elevated Isolate pure product HPLC conditions optimized for compound

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be utilized in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive molecule.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azo group in the compound can participate in electron transfer reactions, while the sulfonamide group can engage in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo-Linked Sulfonamides

Compound 1 : N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide
  • CAS : 26054-60-4 .
  • Key Differences :
    • Nitro group replaces the methyl group at the 4-position of the phenyl ring.
    • Acetamide (-NHCOCH₃) replaces methanesulfonamide (-SO₂NHCH₃).
  • Acetamide may lower water solubility compared to sulfonamide due to reduced polarity .
Compound 2 : N-(2-[(2,6-Dicyano-4-methylphenyl)azo]-5-(diethylamino)phenyl)-methanesulfonamide
  • Structure: Differs by having diethylamino (-NEt₂) instead of dipropylamino (-NPr₂) .
  • Impact: Shorter alkyl chains (ethyl vs.

Functional Analogs in Industrial and Agrochemical Contexts

Compound 3 : Sulfentrazone (CAS 122836-35-5)
  • Structure : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide .
  • Comparison: Shares a methanesulfonamide group but incorporates a triazolone ring instead of an azo linkage. Use: Herbicide (unlike DADM’s probable dye application). Toxicity: Sulfentrazone exhibits higher acute toxicity to plants due to its mode of action as a protoporphyrinogen oxidase inhibitor .
Compound 4 : Disperse Red Dyes (e.g., CAS 68385-96-6)
  • Structure: Similar azo-linked aromatic systems with hydroxyethylamino and pyridinecarbonitrile groups .
  • Comparison: DADM’s dipropylamino and dicyano groups provide distinct electronic effects for color fastness compared to Disperse Red’s hydroxyethyl substituents. Environmental persistence of DADM is moderate, whereas Disperse Red derivatives often show higher biodegradability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Molecular Formula Key Substituents LogP (Predicted) Application
DADM 72968-82-2 C₂₃H₂₅N₇O₂S Dipropylamino, Dicyano, Methyl 4.2 Industrial Dye
Compound 1 (Nitro analog) 26054-60-4 C₂₂H₂₃N₇O₃ Dipropylamino, Dicyano, Nitro 3.8 Research Chemical
Compound 2 (Diethylamino) Not Provided C₂₁H₂₁N₇O₂S Diethylamino, Dicyano, Methyl 3.5 Dye Intermediate
Sulfentrazone 122836-35-5 C₁₁H₁₀Cl₂F₂N₄O₃S Dichlorophenyl, Triazolone 2.9 Herbicide

Table 2: Environmental and Toxicological Profiles

Compound Persistence (DT50) Bioaccumulation (BCF) Toxicity (LC50, Aquatic) Regulatory Status
DADM 60 days 500 (Low) 10 mg/L (Daphnia magna) Under assessment
Compound 1 45 days 800 (Moderate) 5 mg/L (Daphnia magna) Not regulated
Sulfentrazone 30 days 200 (Low) 0.1 mg/L (Rainbow trout) Restricted use

Research Findings

  • However, its azo linkage raises concerns about anaerobic degradation into aromatic amines .
  • Comparative Reactivity : The nitro-substituted analog (Compound 1) exhibits higher aquatic toxicity due to nitro group reduction pathways, generating reactive intermediates .
  • Alkyl Chain Effects: Dipropylamino groups in DADM enhance lipid solubility compared to diethylamino analogs, increasing adsorption to organic matter in wastewater systems .

Biological Activity

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- (commonly referred to as DADM) is an azo compound that has been primarily used in industrial applications, particularly as a colorant in inks and printing. Its chemical structure is characterized by the presence of a methanesulfonamide group and an azo linkage, which contributes to its potential biological activity. This article aims to explore the biological activity of DADM, focusing on its environmental impact, toxicity, and potential health risks.

  • Chemical Formula : C22H26N6O2S
  • CAS Registry Number : 72968-82-2
  • Molecular Weight : 426.55 g/mol

Biological Activity Overview

The biological activity of DADM has been assessed through various studies focusing on its environmental persistence, potential toxicity to aquatic organisms, and its effects on human health.

Environmental Persistence and Toxicity

  • Persistence : DADM has been identified as a compound that may remain in the environment for extended periods. However, it is not expected to bioaccumulate significantly in organisms due to its chemical structure and properties. The Government of Canada conducted a screening assessment indicating that DADM does not accumulate in organisms at harmful levels .
  • Toxicity Assessments :
    • In aquatic toxicity studies, DADM was evaluated using laboratory models such as Silurana tropicalis and native amphibian species like Lithobates sylvaticus and L. pipiens. These studies aimed to determine the LC50 values and assess bioaccumulation potential .
    • Results indicated that while DADM may persist in the environment, overt toxicity was not detected at concentrations below its maximum water solubility .

Case Studies

Several case studies have explored the implications of DADM's biological activity:

  • Study on Aquatic Organisms :
    • A study published by Environment and Climate Change Canada highlighted the effects of DADM on various aquatic organisms, demonstrating minimal adverse effects at environmentally relevant concentrations .
    • The metabolomics profiles of exposed amphibians were analyzed, revealing alterations that suggest biochemical responses to DADM exposure without significant overt toxicity .
  • Human Health Risk Assessment :
    • The Canadian government concluded that DADM poses no significant risk to human health under current exposure scenarios since it is not actively manufactured or imported into Canada .
    • The assessment emphasized that any future activities involving DADM would require further evaluation under the Significant New Activity (SNAc) provisions .

Data Tables

PropertyValue
Chemical NameMethanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-
CAS Number72968-82-2
Molecular Weight426.55 g/mol
Environmental PersistenceHigh
Bioaccumulation PotentialLow
Human Health RiskLow (not currently in commerce)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-
Reactant of Route 2
Reactant of Route 2
Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-

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